1-ethyl-1H-imidazol-1-ium;nitrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

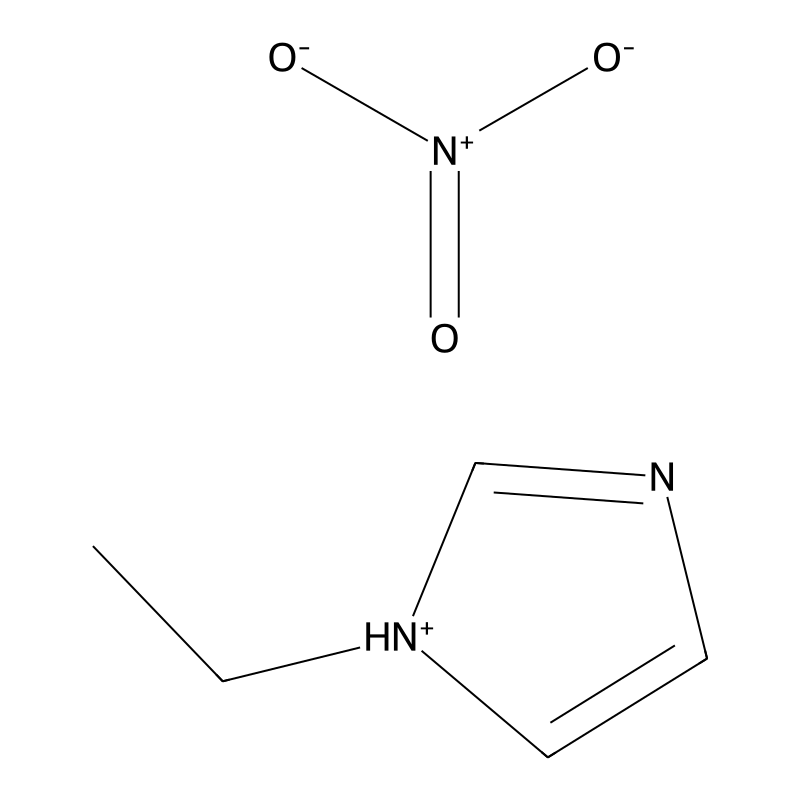

1-Ethyl-1H-imidazol-1-ium nitrate is a quaternary ammonium salt derived from 1-ethyl-1H-imidazole and nitric acid. It features a positively charged imidazolium cation and a nitrate anion, contributing to its unique properties. The compound belongs to the class of ionic liquids, characterized by low volatility and high thermal stability, making them attractive for various applications in chemistry and materials science.

The structure of 1-ethyl-1H-imidazol-1-ium nitrate consists of a five-membered imidazole ring with an ethyl group attached to one of the nitrogen atoms. This modification enhances its solubility in polar solvents and influences its reactivity and interactions in biological systems. The imidazole ring itself is known for its ability to participate in hydrogen bonding and coordination chemistry, which is crucial for its biological activity and utility in synthetic processes .

Hydrogen Sorption

One promising area of research for EMIm-NO3 is its potential role in hydrogen sorption. Studies have shown that EMIm-NO3 can absorb hydrogen gas, making it a possible candidate for hydrogen storage applications. The ability to efficiently store hydrogen is crucial for the development of hydrogen fuel cell technology. Research suggests that EMIm-NO3 can be tailored to improve hydrogen uptake through modifications to its structure ().

- Nucleophilic Substitution: The nitrate anion can be replaced by other nucleophiles, leading to the formation of various derivatives.

- Deprotonation Reactions: Under basic conditions, the imidazolium cation can lose a proton, resulting in the formation of 1-ethyl-1H-imidazole, which can further participate in reactions typical of neutral imidazoles.

- Coordination Chemistry: The imidazolium cation can coordinate with metal ions, forming metal complexes that are useful in catalysis .

The biological activity of 1-ethyl-1H-imidazol-1-ium nitrate stems from the imidazole moiety, which is present in many biologically active compounds. Imidazole derivatives are known to exhibit various pharmacological activities including:

- Antimicrobial Properties: Compounds containing imidazole rings have been shown to possess antibacterial and antifungal activities.

- Enzyme Inhibition: The ability of imidazoles to interact with metal ions makes them potential inhibitors of metalloenzymes.

Additionally, the unique properties of ionic liquids like 1-ethyl-1H-imidazol-1-ium nitrate may enhance drug solubility and bioavailability, making them candidates for drug formulation .

Several methods exist for synthesizing 1-ethyl-1H-imidazol-1-ium nitrate:

- Direct Quaternization: Reacting 1-ethylimidazole with nitric acid leads to the formation of the nitrate salt. This method typically involves mixing the reactants at controlled temperatures to ensure complete conversion.

- Ion Exchange Reactions: Starting from a different imidazolium salt (e.g., 1-ethyl-3-methylimidazolium chloride), ion exchange with silver nitrate can yield 1-ethyl-1H-imidazol-1-ium nitrate.

- Solvent-Free Methods: Recent advancements have introduced solvent-free synthesis techniques that enhance yield and reduce environmental impact .

The applications of 1-ethyl-1H-imidazol-1-ium nitrate are diverse:

- Catalysis: It serves as a catalyst in organic reactions, particularly in processes requiring acidic conditions or ionic liquid environments.

- Electrolytes: Its ionic nature makes it suitable for use in electrochemical applications such as batteries and supercapacitors.

- Pharmaceuticals: As a potential drug delivery medium, it may improve the solubility and stability of active pharmaceutical ingredients .

Interaction studies involving 1-ethyl-1H-imidazol-1-ium nitrate focus on its behavior in biological systems and its interactions with various substrates:

- Metal Ion Coordination: Research indicates that this compound can effectively bind transition metals, influencing catalytic activity.

- Biomolecular Interactions: Studies have shown that it can interact with proteins and nucleic acids, potentially affecting their structure and function .

Similar compounds include other imidazolium salts such as:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-Methylimidazolium chloride | Methyl group at nitrogen position | Commonly used as a solvent or catalyst |

| 3-Methylimidazolium bromide | Methyl group at position three | Exhibits different solubility characteristics |

| 2-Ethylimidazole | Ethyl group at position two | Less stable compared to its quaternized forms |

| 2-Methylimidazole | Methyl group at position two | Known for its biological significance |

The uniqueness of 1-ethyl-1H-imidazol-1-ium nitrate lies in its specific combination of properties as an ionic liquid, which enhances its solubility and reactivity compared to other similar compounds. Its application potential in catalysis and pharmaceuticals further distinguishes it from other imidazolium salts .